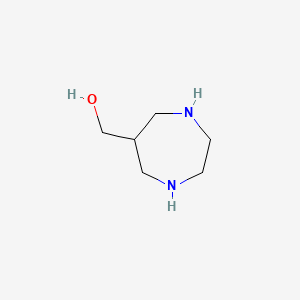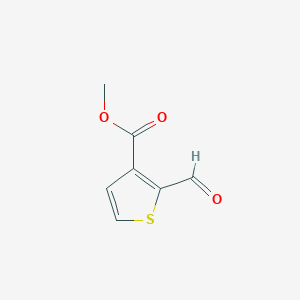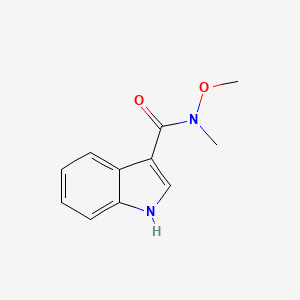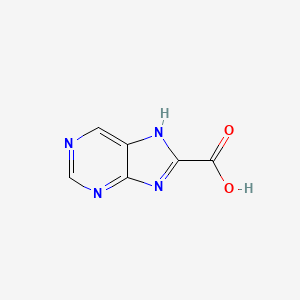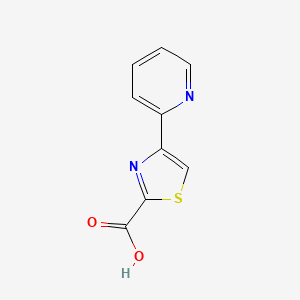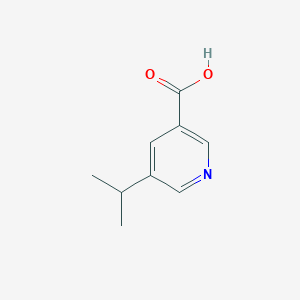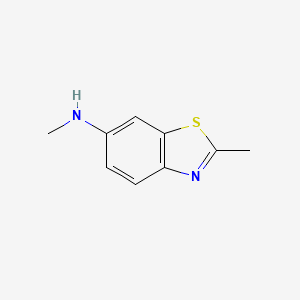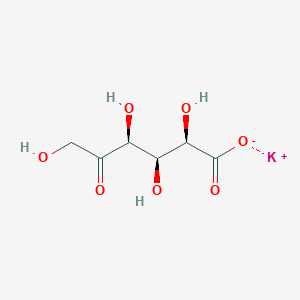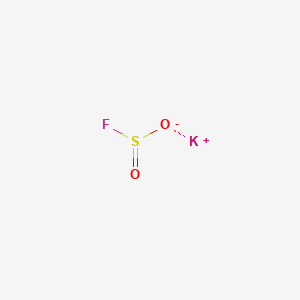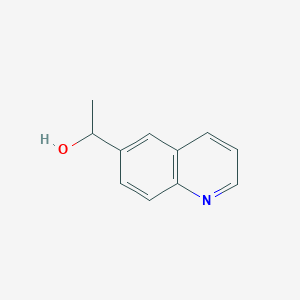
1-(喹啉-6-基)乙醇
描述
1-(Quinolin-6-yl)ethanol, also known as 6-hydroxy-1-quinolineethanol, is a synthetic compound. It is a clear, colorless liquid .
Synthesis Analysis
Quinoline derivatives are synthesized by chemists through new strategies on par with the reported methods . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 1-(Quinolin-6-yl)ethanol is C11H11NO. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis
The molecular weight of 1-(Quinolin-6-yl)ethanol is 173.21 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用
抗癌活性和毒性预测
对喹啉衍生物的研究,类似于1-(喹啉-6-基)乙醇,表明这些化合物具有潜在的抗癌活性。Yeni、Supandi和Merdekawati(2018)的一项研究聚焦于1-苯基-1-(喹唑啉-4-基)乙醇化合物的毒性预测,揭示了一些喹唑啉衍生物表现出高抗癌活性和低毒性。这一发现强调了喹啉化合物在开发抗癌治疗药物中的相关性,强调了毒性预测在识别具有高活性和低毒性的有前景化合物方面的重要性 (Yeni, Supandi, & Merdekawati, 2018)。
金属离子的荧光传感器
基于喹啉的化合物已被探索作为金属离子的选择性荧光传感器,表现出高选择性和灵敏度。Zhou等人(2012)开发了一种基于喹啉平台的荧光传感器,能够在乙醇中区分镉(Cd2+)和锌(Zn2+)离子。该传感器利用不同的传感机制对Cd2+和Zn2+进行检测,展示了喹啉衍生物在环境监测和分析化学中的潜力 (Zhou et al., 2012)。
喹啉-2-基取代脲的清洁制备
在绿色化学的背景下,Xie等人(2019)报道了一种在水中制备各种喹啉-2-基取代脲的环境友好方法。这种方法避免了有毒试剂和有机溶剂,突出了喹啉衍生物在可持续化学合成中的应用。该方法提供了高产率和优异的区域选择性,有助于以环保的方式合成基于喹啉的化合物的实用性 (Xie et al., 2019)。
用于监测活细胞中金属离子的化学传感器
Park等人(2015)合成了一种基于喹啉基团的化学传感器,用于检测水溶液和活细胞中的锌(Zn2+)离子。该传感器在存在Zn2+时显示出显著的荧光增强,检测限远低于世界卫生组织对饮用水的指导方针。这项研究展示了喹啉衍生物在生物成像和监测生物和环境样品中金属浓度的潜力 (Park et al., 2015)。
安全和危害
While specific safety and hazards information for 1-(Quinolin-6-yl)ethanol was not found, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Quinoline and its derivatives have versatile applications in many significant fields and are associated with bioassay and its interaction with the cells . The study on N-heterocycles has dramatically increased due to its versatility . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
作用机制
Target of Action
Quinoline, the core structure of this compound, is known to be a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline derivatives have been reported to exhibit a broad range of biological activities .
Mode of Action
For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
生化分析
Biochemical Properties
1-(Quinolin-6-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context of the reaction. Additionally, 1-(Quinolin-6-yl)ethanol can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 1-(Quinolin-6-yl)ethanol on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-(Quinolin-6-yl)ethanol has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 1-(Quinolin-6-yl)ethanol can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(Quinolin-6-yl)ethanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, the binding of 1-(Quinolin-6-yl)ethanol to enzymes can result in either inhibition or activation, depending on the nature of the interaction. Additionally, 1-(Quinolin-6-yl)ethanol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Quinolin-6-yl)ethanol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(Quinolin-6-yl)ethanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to 1-(Quinolin-6-yl)ethanol has been associated with alterations in cellular function, including changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1-(Quinolin-6-yl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and enhancement of metabolic processes. At high doses, 1-(Quinolin-6-yl)ethanol can have toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound exhibits a distinct change in activity at specific dosage levels .
Metabolic Pathways
1-(Quinolin-6-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. Additionally, 1-(Quinolin-6-yl)ethanol can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(Quinolin-6-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, 1-(Quinolin-6-yl)ethanol can be transported across cell membranes by specific transporters, influencing its distribution within the cell. The binding to proteins can also affect its localization and activity .
Subcellular Localization
The subcellular localization of 1-(Quinolin-6-yl)ethanol is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-(Quinolin-6-yl)ethanol may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The localization to specific subcellular compartments can also affect the compound’s interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
1-quinolin-6-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLTMHEJCHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625096 | |
| Record name | 1-(Quinolin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880782-86-5 | |
| Record name | 1-(Quinolin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


